N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

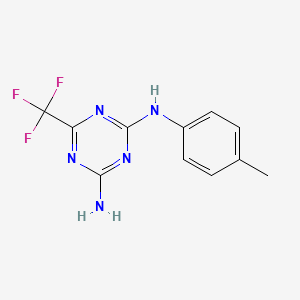

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and a 4-methylphenyl (p-tolyl) substituent on one of the amino groups. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. These compounds are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5/c1-6-2-4-7(5-3-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDAGDLUVHOJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, reacting cyanuric chloride with 4-methylphenylamine under controlled conditions can yield the desired triazine derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the triazine derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. The trifluoromethyl (-CF₃) group enhances the electrophilicity of adjacent carbon atoms, facilitating reactions with nucleophiles such as amines, alkoxides, or thiols.

Key Insight : The 4-methylphenyl group directs substitution to the C-6 position due to steric and electronic effects .

Condensation Reactions

The amino groups at C-2 and C-4 participate in condensation with carbonyl-containing compounds (e.g., aldehydes, ketones), forming Schiff bases or heterocyclic derivatives.

Note : Microwave-assisted methods improve reaction efficiency and yield (>60% in some cases) .

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted derivative | (analog) |

| SO₃/H₂SO₄ | Reflux | Sulfonated triazine |

Limitation : The electron-deficient triazine ring reduces the reactivity of the phenyl group compared to standalone aromatic systems.

Reductive Alkylation

The amino groups can be alkylated using reducing agents (e.g., LiAlH₄) in the presence of aldehydes or ketones.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Aldehydes | LiAlH₄, THF | N-Alkylated triazine derivatives | 30–73% |

Example : Reaction with 4-trifluoromethylbenzylamine yields derivatives with enhanced lipophilicity .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the triazine ring, though limited by the absence of halogens in the parent compound.

| Coupling Partner | Catalyst | Product | Application |

|---|---|---|---|

| Boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-triazine hybrids | Cancer therapeutics |

Challenge : Pre-functionalization (e.g., bromination) is required for effective coupling .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazine ring undergoes dehydrogenative aromatization or ring expansion.

Research Findings Table

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazine derivatives, including N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. Research indicates that compounds in this class exhibit significant antiproliferative activity against various cancer cell lines:

- MDA-MB-231 (Triple-negative breast cancer) : Compounds showed selective growth inhibition with IC50 values indicating effective cytotoxicity .

- DU145 (Prostate cancer) : Studies demonstrated promising results in inhibiting cell proliferation .

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell metabolism and proliferation pathways. For instance, some derivatives have been identified as inhibitors of IDH2 mutants, which are implicated in certain cancers .

Structure-Activity Relationship (SAR)

The development of a 3D-QSAR model for triazine derivatives has facilitated the understanding of how structural variations influence biological activity. This modeling assists in predicting the efficacy of new compounds based on their chemical structure and has guided the design of more potent anticancer agents .

Synthesis and Evaluation of Anticancer Activity

A comprehensive study synthesized a library of 126 compounds based on the 1,3,5-triazine scaffold. The evaluation involved testing these compounds against several breast cancer cell lines. The most active compounds exhibited growth inhibition rates exceeding 70% at specific concentrations . This study underscores the importance of modifying substituents on the triazine ring to enhance biological activity.

Inhibition of IDH2 Mutants

Another significant application is the targeting of IDH2 mutants in cancers such as gliomas and acute myeloid leukemia. The compound's ability to inhibit these mutants presents a novel therapeutic avenue for treating specific malignancies . The development process involved detailed molecular modeling studies to optimize binding affinities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural and Physicochemical Properties

The following table compares key features of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine with analogous compounds:

Key Observations:

- Trifluoromethyl vs. In contrast, morpholinyl and piperazinyl groups (e.g., ) introduce hydrogen-bonding capabilities, which may improve aqueous solubility .

- 4-Methylphenyl vs. Methoxyphenyl : The 4-methylphenyl group increases lipophilicity, favoring membrane permeability, while methoxyphenyl () offers a balance of lipophilicity and electron-donating effects, which may alter pharmacokinetics .

Notes

- The molecular weight of the target compound is estimated due to lack of explicit data in the evidence.

- Biological activity references for the target compound are inferred from structural analogs.

Biological Activity

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, a derivative of triazine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an aromatic amine. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure and Properties

- Molecular Formula : C17H13ClF3N5

- Molecular Weight : 379.8 g/mol

- Purity : Typically around 95% .

The structure of this compound allows for interactions with various biological targets, making it a candidate for drug development.

This compound exhibits a range of biological activities primarily through the following mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting several enzymes implicated in cancer progression. Notably, it can inhibit:

- Receptor Binding : It binds to central nervous system (CNS) receptors such as:

- Antimicrobial Activity : Preliminary studies indicate activity against various bacterial strains and fungi. The compound has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth.

- Neurological Disorders : Its interaction with CNS receptors positions it as a candidate for treating conditions like anxiety and depression.

- Antimicrobial Agents : Its efficacy against resistant strains makes it a promising candidate for new antibiotic therapies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study published in PubMed Central highlighted that derivatives of triazine compounds exhibited significant anti-cancer properties through enzyme inhibition .

- Research from Monash University discussed the synthesis and biological evaluation of similar triazines, emphasizing their potential in targeting various diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: A one-pot, microwave-assisted method is effective for synthesizing structurally analogous 6-aryl-1,3,5-triazine-2,4-diamines. This involves reacting cyanoguanidine with substituted aromatic aldehydes and amines under controlled microwave irradiation (e.g., 150°C, 30 minutes). Optimizing molar ratios (e.g., 1:1.2:1.2 for cyanoguanidine:aldehyde:amine) and using ethanol as a solvent can improve yields. Post-synthesis purification via recrystallization (e.g., ethanol or ethyl acetate) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use DMSO-d6 as the solvent for H and C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and triazine carbons (δ 160–170 ppm). Multiplicity and coupling constants confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a methanol/water gradient (70:30 to 90:10) for purity assessment. Retention times of analogs range from 8–12 minutes .

- Elemental Analysis: Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers address the low aqueous solubility of this triazine derivative in in vitro assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) to enhance solubility while avoiding cytotoxicity .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-methylphenyl moiety, as demonstrated in analogs with improved solubility .

- Nanoformulation: Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) for sustained release in biological matrices .

Advanced Research Questions

Q. What strategies are employed to analyze contradictory biological activity data across different studies involving this compound?

Methodological Answer:

- Dose-Response Reassessment: Conduct parallel assays (e.g., MIC for antimicrobial activity) using standardized protocols (e.g., CLSI guidelines) to eliminate variability .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, oxidative metabolites of triazine derivatives exhibit altered target binding .

- Computational Validation: Apply molecular docking (e.g., AutoDock Vina) to compare binding modes across studies, ensuring alignment with experimental IC values .

Q. How can computational modeling be utilized to predict the binding affinity and mechanism of action of this compound against target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate interactions with enzymes (e.g., dihydrofolate reductase) using GROMACS. Key parameters include ligand RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- QSAR Models: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. For triazine analogs, a logP <3 correlates with enhanced membrane permeability .

- Target Prediction: Use SwissTargetPrediction to identify off-target interactions, which may explain unexpected biological effects .

Q. What experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of substituents on the triazine core?

Methodological Answer:

- Substituent Scanning: Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups at the 4-methylphenyl or trifluoromethyl positions).

- Biological Profiling: Test analogs against a panel of targets (e.g., kinase inhibition assays) to identify critical substituents. For example, trifluoromethyl groups enhance hydrophobic interactions in ATP-binding pockets .

- Crystallography: Resolve co-crystal structures with target proteins (e.g., PDB deposition) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.